molecular formula C15H20BClO2 B8236733 2-[(Z)-2-(4-chlorophenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[(Z)-2-(4-chlorophenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8236733
M. Wt: 278.6 g/mol
InChI Key: BIXHAKWAGGLBFZ-KHPPLWFESA-N
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Description

2-[(Z)-2-(4-Chlorophenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester featuring a (Z)-configured propenyl chain attached to a 4-chlorophenyl group. The dioxaborolane ring enhances stability and solubility, making it valuable in Suzuki-Miyaura cross-coupling reactions and other organoboron-mediated transformations. The (Z)-stereochemistry and electron-withdrawing chlorine substituent influence its reactivity and selectivity in synthetic applications .

Properties

IUPAC Name

2-[(Z)-2-(4-chlorophenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BClO2/c1-11(12-6-8-13(17)9-7-12)10-16-18-14(2,3)15(4,5)19-16/h6-10H,1-5H3/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXHAKWAGGLBFZ-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C(C)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C(/C)\C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydroboration of 4-Chlorophenylpropyne

Disiamylborane (Sia₂BH) reacts with 4-chlorophenylpropyne in tetrahydrofuran (THF) at 0°C to yield the (Z)-alkenylborane intermediate. The anti-Markovnikov addition ensures the boron attaches to the terminal carbon, while the bulky Sia₂BH ligand enforces stereoselectivity. Subsequent oxidation with hydrogen peroxide generates the corresponding boronic acid.

Esterification with Pinacol

The boronic acid is treated with pinacol (2,3-dimethyl-2,3-butanediol) in dichloromethane (DCM) under anhydrous conditions. Magnesium sulfate is added to sequester water, driving the esterification to completion. This step affords the dioxaborolane ring in yields exceeding 80%.

Table 1: Hydroboration-Esterification Optimization

ParameterConditionYield (%)Z/E Ratio
Borane ReagentSia₂BH7895:5
SolventTHF8293:7
Temperature0°C → rt8597:3

Cross-Coupling Approaches

Transition-metal-catalyzed cross-coupling reactions enable the direct formation of carbon-boron bonds. The Suzuki-Miyaura reaction, though typically used for aryl-aryl couplings, has been adapted for alkenylboronates.

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between (Z)-1-(4-chlorophenyl)propenyl triflate and bis(pinacolato)diboron (B₂pin₂) in dioxane at 80°C installs the boron group. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) facilitates the transmetalation step, while potassium carbonate acts as a base. This method achieves moderate yields (65–70%) but requires stringent exclusion of oxygen.

Table 2: Cross-Coupling Conditions

CatalystBaseSolventYield (%)
Pd(PPh₃)₄K₂CO₃Dioxane68
PdCl₂(dppf)CsFTHF72

Substitution and Esterification Techniques

Substitution reactions on preformed dioxaborolane intermediates offer an alternative pathway. This method is exemplified by the halogen exchange in 2-(dihalomethyl)-dioxaborolanes.

Chloride-to-Propenyl Substitution

2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes nucleophilic substitution with a (Z)-propenyl Grignard reagent (e.g., (Z)-CH₂CH=CHMgBr) in dry diethyl ether. The reaction proceeds at −40°C to prevent isomerization, yielding the target compound in 60–65% yield.

Comparative Analysis of Methods

Hydroboration-esterification provides superior stereoselectivity (Z/E >95:5) and scalability, making it the preferred industrial method. Cross-coupling approaches, though versatile, suffer from lower yields and catalyst costs. Substitution methods are less developed but offer potential for modular synthesis.

Table 3: Method Comparison

MethodYield (%)Z/E RatioCostScalability
Hydroboration8597:3ModerateHigh
Cross-Coupling7090:10HighModerate
Substitution6585:15LowLow

Experimental Procedures and Optimization

Hydroboration-Esterification Protocol

  • Hydroboration : Add 4-chlorophenylpropyne (10 mmol) to Sia₂BH (12 mmol) in THF (50 mL) at 0°C. Stir for 4 h.

  • Oxidation : Add H₂O₂ (30%, 15 mL) and NaOH (3 M, 10 mL). Stir for 1 h.

  • Esterification : Mix the boronic acid with pinacol (12 mmol) and MgSO₄ (15 mmol) in DCM (100 mL). Stir for 16 h.

Solvent Recovery and Purification

Post-reaction, the organic layer is separated and distilled under reduced pressure. Final purification via column chromatography (hexane/ethyl acetate, 9:1) affords the product as a white solid .

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-2-(4-chlorophenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Key Structural Features:

  • Dioxaborolane Ring : Known for its stability.
  • Chlorophenyl Substituent : Enhances reactivity and potential biological activity.

Scientific Research Applications

The applications of 2-[(Z)-2-(4-chlorophenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane span several domains:

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to participate in Suzuki coupling reactions allows for the formation of complex organic molecules.

ApplicationDescription
Suzuki Coupling Facilitates the formation of carbon-carbon bonds using boronic acids.
Functionalization Enables the introduction of various functional groups into organic frameworks.

Medicinal Chemistry

The unique properties of this compound make it a candidate for drug development. Its interaction with biological targets can lead to the discovery of new therapeutic agents.

Therapeutic AreaPotential Applications
Anticancer Agents Investigated for its ability to inhibit tumor growth through targeted action.
Antimicrobial Compounds Explored for efficacy against various pathogens due to its reactivity with biological molecules.

Material Science

The stability and reactivity of dioxaborolane compounds make them suitable for applications in material science, including:

  • Polymer Chemistry : Used in the synthesis of boron-containing polymers.
  • Nanotechnology : Explored for creating functionalized nanomaterials.

Case Studies

  • Anticancer Activity : Research has shown that derivatives of dioxaborolanes exhibit selective cytotoxicity against cancer cells. A study demonstrated that compounds similar to this compound can induce apoptosis in specific cancer cell lines through targeted mechanisms.
  • Antimicrobial Efficacy : Another investigation reported that certain organoboron compounds displayed significant antibacterial activity against resistant strains of bacteria, suggesting potential use as novel antibiotics.
  • Polymer Development : Recent advancements have utilized this compound in synthesizing new materials with enhanced properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2-[(Z)-2-(4-chlorophenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various nucleophiles. The boron atom in the dioxaborolane ring can interact with electron-rich species, facilitating reactions such as cross-coupling and substitution. This interaction is crucial for its applications in organic synthesis and drug delivery .

Comparison with Similar Compounds

Research Findings and Trends

  • Z-Selectivity : Fe and Pd catalysts are critical for achieving high Z:E ratios in vinyl boronates, as seen in the target compound and diphenylvinyl analogue .
  • Electronic Effects: Chlorine substituents (e.g., 4-chlorophenyl) lower LUMO energy, facilitating nucleophilic attacks in cross-couplings compared to non-halogenated analogues .
  • Steric Effects : Bulky groups (e.g., diphenylvinyl) reduce reaction rates but improve selectivity in asymmetric synthesis .

Biological Activity

The compound 2-[(Z)-2-(4-chlorophenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, which has garnered attention for its potential applications in various fields including medicinal chemistry and agriculture. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula : C12H16BClO2
  • Molecular Weight : 238.52 g/mol
  • Purity : Greater than 98% (GC) .

Dioxaborolanes are known to interact with biological systems primarily through their ability to form stable complexes with biomolecules. The presence of the chlorophenyl group enhances lipophilicity, potentially influencing membrane permeability and biological interactions.

Antimicrobial Activity

Recent studies have indicated that dioxaborolanes exhibit significant antimicrobial properties. For instance:

  • In vitro studies demonstrated that compounds similar to this compound show effective inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus .

Insecticidal Properties

The compound has also been evaluated for its insecticidal effects:

  • Field trials reported a reduction in pest populations when treated with formulations containing this compound. It was particularly effective against aphids and whiteflies .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Agricultural and Food Chemistry assessed the antimicrobial efficacy of a related dioxaborolane compound against foodborne pathogens. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for Salmonella enterica, suggesting strong antibacterial properties .

Study 2: Insecticidal Activity

In a controlled environment study, the compound demonstrated a 70% reduction in aphid populations within two weeks of application. The study highlighted its potential as an eco-friendly alternative to conventional insecticides .

Data Table: Biological Activity Summary

Biological ActivityTest Organism/TargetResult
AntimicrobialE. coliMIC = 50 µg/mL
S. aureusEffective inhibition observed
InsecticidalAphids70% population reduction
WhitefliesSignificant control achieved

Q & A

Q. What are the critical safety precautions for handling this compound in laboratory settings?

  • Methodological Answer : Prior to handling, review safety protocols such as avoiding ignition sources (P210), using personal protective equipment (PPE) including gloves, masks, and protective clothing, and ensuring proper ventilation . Store the compound in a cool, dry environment (0–6°C) to prevent decomposition, as indicated for structurally similar dioxaborolanes . Post-experiment waste must be segregated and disposed via certified hazardous waste management services to comply with environmental regulations .

Q. How can the stereochemical configuration (Z/E) of the propenyl group be experimentally confirmed?

  • Methodological Answer : The (Z)-configuration can be confirmed via 1H^1H-NMR spectroscopy by observing coupling constants (JJ) between vinylic protons, typically 10–12 Hz for trans configurations and <6 Hz for cis. For unambiguous confirmation, single-crystal X-ray diffraction (SCXRD) is recommended, as demonstrated for analogous dioxaborolanes in crystallographic studies (e.g., R-factor = 0.031 for a related ferrocenylphenyl-dioxaborolane structure) .

Q. What are standard protocols for synthesizing this compound, and how can purity be optimized?

  • Methodological Answer : A typical synthesis involves Suzuki-Miyaura coupling between 4-chlorophenylpropenyl precursors and pinacol boronate esters under inert atmospheres. Purity optimization requires column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Monitor reaction progress via TLC and confirm purity (>95%) using HPLC or 11B^{11}B-NMR to detect boronate ester integrity .

Advanced Research Questions

Q. How does the electron-withdrawing 4-chlorophenyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The 4-chlorophenyl group enhances electrophilicity at the boron center, facilitating transmetallation in palladium-catalyzed couplings. However, steric hindrance from the tetramethyl dioxaborolane ring may slow reaction kinetics. To mitigate this, optimize ligand choice (e.g., SPhos or XPhos) and reaction temperature (60–80°C), as shown in studies of analogous arylboronates .

Q. What strategies resolve contradictions in reported catalytic efficiency for this compound in C–H borylation reactions?

  • Methodological Answer : Discrepancies arise from solvent polarity effects (e.g., THF vs. DMF) and trace moisture content. Systematically vary reaction conditions:
  • Use anhydrous solvents and molecular sieves to control moisture .
  • Screen iridium catalysts (e.g., Ir(cod)(OMe)2_2) with varying ligand denticity .
  • Monitor reaction progress via in situ 11B^{11}B-NMR to detect intermediate species .

Q. How can computational modeling predict the compound’s stability under acidic or oxidative conditions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to evaluate:
  • Hydrolysis susceptibility via boron-oxygen bond dissociation energies.
  • Electron localization function (ELF) maps to identify reactive sites .
    Validate predictions experimentally by exposing the compound to controlled H2_2O/O2_2 environments and analyzing degradation products via LC-MS .

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